molecular formula C19H27N5O12 B035338 pyroGlu-Glu-Asp-Ser-GlyOH CAS No. 106678-69-7

pyroGlu-Glu-Asp-Ser-GlyOH

Cat. No. B035338
CAS RN: 106678-69-7
M. Wt: 517.4 g/mol
InChI Key: HJOWVYBCMAYCGY-NAKRPEOUSA-N
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Description

“pyroGlu-Glu-Asp-Ser-GlyOH” is a pentapeptide that has been studied for its biological effects . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The IUPAC name for “pyroGlu-Glu-Asp-Ser-GlyOH” is "(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid".


Molecular Structure Analysis

The molecular structure of “pyroGlu-Glu-Asp-Ser-GlyOH” is complex and would be best understood through a detailed molecular simulation . The structure analysis and molecular modelling of the condensed phases of organic compounds like this one involve various methods including quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .

Scientific Research Applications

  • Inhibition of Keratinocyte Proliferation : Watt, Reichelt, and Elgjo (1989) found that pyroGlu-Glu-Asp-Ser-GlyOH inhibits the proliferation of normal human keratinocytes in culture. This suggests roles in both autocrine (normal keratinocytes) and paracrine (transformed and neoplastic human) contexts (Watt, Reichelt, & Elgjo, 1989).

  • Effects on Epidermal Mitosis : Reichelt, Elgjo, and Edminson (1987) demonstrated that the peptide effectively inhibits epidermal mitosis in mice. Both biological and synthetic compounds showed similar effects, indicating its potential for broader applications (Reichelt, Elgjo, & Edminson, 1987).

  • Differential Effects by Concentration : Elgjo and Reichelt (1990) observed that low concentrations of the peptide inhibit epidermal cell proliferation, while high concentrations stimulate it. This dual effect could be crucial in balancing cell proliferation processes (Elgjo & Reichelt, 1990).

  • Inhibition of Hepatoma Cell Growth : Paulsen et al. (1991) found that a related peptide, pyroGlu-Gln-Gly-Ser-Asn, isolated from mouse liver, inhibits rat hepatoma cell growth in vitro. This presents a potential therapeutic application for hepatoma patients (Paulsen et al., 1991).

  • Promotion of Differentiation in Leukemia Cells : Marsili, Angiolillo, and Gianfranceschi (1995) reported that a synthetic octapeptide similar to pyroGlu-Glu-Asp-Ser-GlyOH promotes differentiation in human myeloblastic leukemia cells HL-60, potentially useful in cancer treatment (Marsili, Angiolillo, & Gianfranceschi, 1995).

Future Directions

The future directions for the study of “pyroGlu-Glu-Asp-Ser-GlyOH” could involve long-term field experiments to provide better explanations for changes in its properties as it undergoes aging, its longer-term effects on soil properties, and timing of re-application of different biochars .

properties

IUPAC Name

(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O12/c25-7-11(16(33)20-6-15(31)32)24-19(36)10(5-14(29)30)23-18(35)9(2-4-13(27)28)22-17(34)8-1-3-12(26)21-8/h8-11,25H,1-7H2,(H,20,33)(H,21,26)(H,22,34)(H,23,35)(H,24,36)(H,27,28)(H,29,30)(H,31,32)/t8-,9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOWVYBCMAYCGY-NAKRPEOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910074
Record name 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyroGlu-Glu-Asp-Ser-GlyOH

CAS RN

106678-69-7
Record name Epidermal pentapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106678697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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